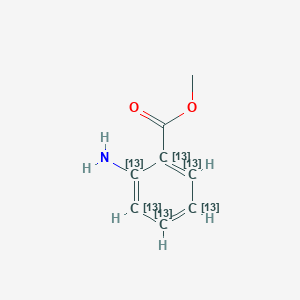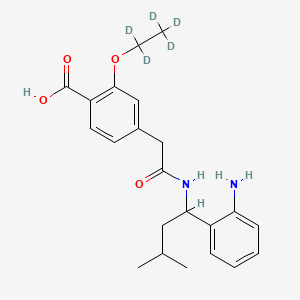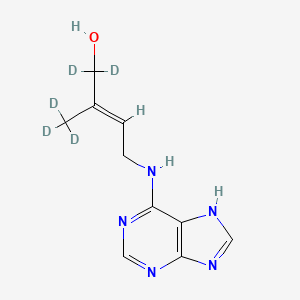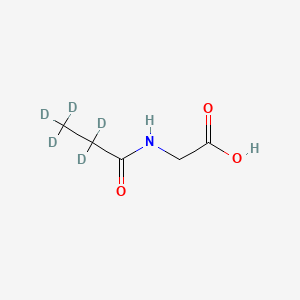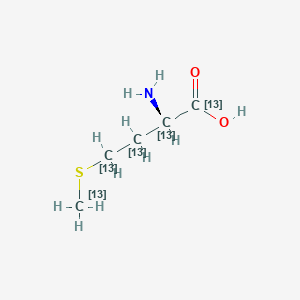
L-Methionine-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionine-13C5 is a stable isotope-labeled compound of L-Methionine, an essential amino acid. The “13C5” designation indicates that five carbon atoms in the molecule are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine-13C5 typically involves the incorporation of carbon-13 labeled precursors into the methionine biosynthesis pathway. One common method is the fermentation of microorganisms in a medium enriched with carbon-13 labeled substrates. The microorganisms metabolize these substrates to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where microorganisms are cultured in a controlled environment with carbon-13 labeled substrates. The product is then extracted and purified to achieve high isotopic and chemical purity .
Chemical Reactions Analysis
Types of Reactions
L-Methionine-13C5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: The compound can be reduced back from methionine sulfoxide to methionine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or thiols.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of this compound from methionine sulfoxide.
Substitution: Various substituted methionine derivatives depending on the nucleophile used
Scientific Research Applications
L-Methionine-13C5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used to trace metabolic pathways and study the metabolism of methionine in organisms.
NMR Spectroscopy: The carbon-13 labeling enhances the sensitivity and resolution of NMR studies, allowing detailed structural and dynamic analysis of proteins and other biomolecules.
Proteomics: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics.
Medical Research: Investigated for its role in diseases related to methionine metabolism, such as liver diseases and cancer
Mechanism of Action
L-Methionine-13C5 exerts its effects primarily through its role as an essential amino acid. It is involved in:
Protein Synthesis: Incorporated into proteins during translation.
Methylation Reactions: Acts as a methyl donor in the form of S-adenosylmethionine (SAM), which is crucial for DNA methylation and other methylation processes.
Antioxidant Defense: Participates in the synthesis of glutathione, a major antioxidant in cells
Comparison with Similar Compounds
Similar Compounds
L-Methionine-13C5,15N:
L-Methionine (methyl-13C): Only the methyl group is labeled with carbon-13, used for specific studies focusing on the methyl group.
Uniqueness
This compound is unique due to the comprehensive labeling of all five carbon atoms, making it highly useful for detailed metabolic and structural studies. This extensive labeling provides more information compared to compounds labeled at fewer positions .
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(2S)-2-amino-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
FFEARJCKVFRZRR-JRGPAWSWSA-N |
Isomeric SMILES |
[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)N |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)

